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molecular formula C7H8N2O3 B1278211 (2-Amino-3-nitrophenyl)methanol CAS No. 139743-08-1

(2-Amino-3-nitrophenyl)methanol

Cat. No. B1278211
M. Wt: 168.15 g/mol
InChI Key: KFDXMUKYIMSGDC-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

To a suspension of 2-amino-3-nitro benzoic acid (2.12 g, 10 mmol) in benzene (75 mL) was added dropwise thionyl chloride (1.8 mL, 25 mmol). The suspension was heated to reflux overnight. The mixture was cooled to room temperature and concentrated under reduced pressure to afford a golden solid. The crude material was dissolved in THF (40 mL) and cooled in an ice bath. Sodium borohydride (0.83 g, 22 mmol) was added in portions, and the reaction was allowed to come to room temperature with stirring. The ice bath was replaced and H2O (15 mL) was slowly added to the reaction. Once gas evolution had subsided, the solution was concentrated under reduced pressure. The residue was dissolved in EtOAc (200 mL) and washed with NaHCO3 (2×50 mL) and brine (50 mL). The organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure. The reside was adsorbed onto silica gel and purified by column chromatography, eluting with a gradient of 25% EtOAc/hexane to 50% EtOAc/hexane to afford the alcohol (0.89 g, 46%) as an orange solid. mp: 100° C. 1H NMR 300 MHz (DMSO-d6): δ=7.92 (dd, 1H, J=8.7, 1.4 Hz), 7.49 (d, 1H, J=6.8 Hz), 7.12 (bs, 2H), 6.66 (dd, 1H, J=8.7, 7.1 Hz), 5.45 (t, 1H, J=5.4 Hz), 4.52 (d, 2H, J=5.4 Hz). MS (ESI-POS): [M+H]+=169.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.83 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
reactant
Reaction Step Six
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)(Cl)=O.[BH4-].[Na+].O>C1C=CC=CC=1.C1COCC1>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:2.3|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.83 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a golden solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (200 mL)
WASH
Type
WASH
Details
washed with NaHCO3 (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 25% EtOAc/hexane to 50% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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